(2S)-2-amino-4-phenylbutan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Chiral Amino Alcohols
Chiral amino alcohols are a critical class of organic compounds that serve as fundamental scaffolds in modern chemical synthesis. Their importance stems from their bifunctional nature, possessing both an amine and an alcohol functional group, and the presence of at least one stereocenter. This combination allows for the creation of a wide array of derivatives and their use in various stereoselective transformations.
These compounds are particularly valued as:
Chiral Building Blocks: They are incorporated into the final structure of a target molecule, imparting the desired stereochemistry. This is crucial in the synthesis of pharmaceuticals and agrochemicals, where biological activity is often dependent on a specific three-dimensional arrangement of atoms.
Chiral Auxiliaries: Temporarily attached to a substrate, they guide the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com
Chiral Ligands: In asymmetric catalysis, they can be coordinated to a metal center, creating a chiral catalyst that can induce enantioselectivity in a reaction.
The demand for enantiopure β-amino alcohols has spurred the development of numerous synthetic strategies, from the derivatization of naturally occurring amino acids to innovative catalytic methods. diva-portal.orggrafiati.com
The Rise of 2s 2 Amino 4 Phenylbutan 1 Ol in Research
The research interest in (2S)-2-amino-4-phenylbutan-1-ol, also known as (S)-homophenylalaninol, has grown steadily due to its utility in synthesizing complex and biologically active molecules. chemicalbook.com Its structural relationship to the amino acid L-phenylalanine provides a readily available chiral pool source for its synthesis.
One common synthetic route involves the reduction of the corresponding α-amino acid, homo-L-phenylalanine. For instance, a high-yielding synthesis has been reported using lithium borohydride (B1222165) and methyltrichlorosilane (B1216827) in tetrahydrofuran (B95107). chemicalbook.com This method provides the target compound as a white solid with a melting point of 40.3-41.3°C. chemicalbook.com Other approaches include the reduction of corresponding ketones or aldehydes. The development of biocatalytic processes, utilizing engineered microorganisms or enzymes, offers a promising avenue for large-scale, highly enantioselective production. nih.gov
A Key Player in Stereoselective Organic Chemistry
Asymmetric Synthesis Approaches for Enantiopure this compound
The generation of the (S)-stereocenter in 2-amino-4-phenylbutan-1-ol (B1314209) is paramount and has been achieved through several distinct and sophisticated methodologies. These approaches range from classical chemical reductions and transformations to cutting-edge biocatalytic processes.
Enantioselective Reduction Strategies for Precursors (e.g., ketones, amino acids)
A primary route to this compound involves the stereoselective reduction of a suitable precursor. The most direct precursors are the corresponding amino acid, (S)-2-amino-4-phenylbutanoic acid (L-homophenylalanine), or a protected amino ketone.
One documented method involves the reduction of L-homophenylalanine. chemicalbook.com In a specific example, the amino acid is treated with a combination of lithium borohydride (B1222165) and trichloromethylsilane in tetrahydrofuran (B95107). This procedure effectively reduces the carboxylic acid moiety to a primary alcohol without racemizing the adjacent chiral center, affording the desired this compound in high yield. chemicalbook.com
| Precursor | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|
| L-Homophenylalanine | Lithium borohydride, Trichloromethylsilane | Tetrahydrofuran | 0 °C, 18.5 hours | 97% |
Alternatively, the asymmetric reduction of a prochiral ketone, such as 2-amino-4-phenylbutan-1-one, using chiral borohydride reagents is a viable strategy. rsc.org The use of reagents prepared from borane (B79455) and chiral amino alcohols can achieve high enantioselectivities in the reduction of various ketones. rsc.org Biocatalytic reduction of related ketones, such as 4-phenyl-2-butanone, using microorganisms like Lactobacillus paracasei has also demonstrated high conversion and enantiomeric excess, suggesting the potential of this approach for analogous amino ketones. researchgate.net
Chiral Auxiliary-Mediated Transformations for Stereocontrol
Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While no specific synthesis of this compound using this method is detailed in the provided sources, the strategy is widely applied for the asymmetric synthesis of α-amino acids, which are direct precursors.
A prominent example of this approach involves the use of Ni(II) complexes formed from a glycine (B1666218) Schiff base and a recyclable chiral ligand. mdpi.comnih.gov This complex can be alkylated diastereoselectively. mdpi.comnih.gov For instance, a similar complex was used to prepare (S)-2-amino-4,4,4-trifluorobutanoic acid on a large scale. mdpi.com After the key stereocenter-forming alkylation step, the complex is disassembled, typically with acid, to release the desired amino acid and recover the chiral auxiliary for reuse. mdpi.comnih.gov The resulting enantiopure amino acid, in this case (S)-2-amino-4-phenylbutanoic acid, can then be reduced to the target alcohol as described previously. chemicalbook.com
Organocatalytic Methods for Asymmetric Induction
Asymmetric organocatalysis utilizes small, metal-free organic molecules to catalyze enantioselective transformations. scitechdaily.com This field has emerged as a powerful tool alongside metal- and bio-catalysis. scitechdaily.com For the synthesis of chiral amino alcohols, organocatalysts can be employed to construct the key C-C or C-N bonds in precursors with high stereocontrol.
For example, chiral primary or secondary amines, such as proline and its derivatives, can catalyze the enantioselective conjugate addition of aldehydes or ketones to electrophiles, a key step in building the carbon backbone of molecules like the prostaglandin (B15479496) family. scitechdaily.com While a specific application to this compound is not described, one could envision an organocatalytic Michael addition to a nitroalkene followed by reduction, or an α-amination of an aldehyde to install the chiral amine functionality in a precursor. The mild conditions and lack of toxic metals make this an attractive, albeit underexplored, strategy for this specific target.
Biocatalytic Pathways: ω-Transaminases and Reductases for Enantioselective Production
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. rsc.org Enzymes, operating under mild conditions, can produce chiral amines and alcohols with exceptionally high enantiopurity. For this compound, two primary biocatalytic routes are of significant interest: reductive amination via dehydrogenases/reductases and asymmetric synthesis using ω-transaminases.
A chemoenzymatic route begins with the synthesis of the precursor keto-acid, 2-oxo-4-phenylbutanoic acid. This keto-acid can be converted to L-homophenylalanine through reductive amination catalyzed by an enzyme like L-phenylalanine dehydrogenase (PheDH), using a cofactor such as NADH. researchgate.netresearchgate.net The expensive cofactor is typically recycled in situ using a secondary enzyme system, like formate (B1220265) dehydrogenase with formate as a cheap substrate. researchgate.net This enzymatic step can achieve very high enantiomeric excess (>99%) and yield (>80%). researchgate.net The resulting L-homophenylalanine is then chemically reduced to the final product, this compound. chemicalbook.com
A more direct biocatalytic route involves the asymmetric synthesis from a prochiral hydroxy-ketone, 1-hydroxy-4-phenylbutan-2-one. This transformation can be achieved using an (S)-selective ω-transaminase (ω-TA). rsc.orgalmacgroup.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes transfer an amino group from an amine donor (like L-alanine or isopropylamine) to a ketone acceptor with high stereoselectivity. almacgroup.com The use of ω-TAs is a powerful strategy for producing chiral amines, although challenges such as unfavorable reaction equilibria and product inhibition must often be addressed through process optimization. rsc.orgmdpi.com
The success of a biocatalytic process hinges on the selection of a suitable enzyme and the optimization of reaction conditions. rsc.org A screening process is essential to identify a transaminase or reductase with high activity and selectivity towards the specific substrate, such as 1-hydroxy-4-phenylbutan-2-one. Enzymes from various microbial sources like Vibrio fluvialis, Pseudomonas putida, or Aspergillus terreus would be evaluated. mdpi.comnih.gov
Once a lead enzyme is identified, the process must be optimized. rsc.org This involves adjusting parameters to maximize yield and enantioselectivity while minimizing enzyme inhibition. Key factors include pH, temperature, co-solvent (to aid substrate solubility), and the choice of amine donor. almacgroup.com Strategies to overcome unfavorable equilibria include using a large excess of the amine donor or coupling the reaction with a secondary enzyme (e.g., pyruvate (B1213749) decarboxylase) to remove an inhibitory by-product like pyruvate. mdpi.com
| Parameter | Objective & Rationale | Typical Range/Condition |
|---|---|---|
| pH | Maintain optimal enzyme activity and stability. | pH 7.0 - 9.0 rsc.org |
| Temperature | Balance reaction rate with enzyme stability. | 30 - 50 °C |
| Amine Donor | Drive equilibrium; by-product should be non-inhibitory or easily removed. | L-Alanine, Isopropylamine almacgroup.commdpi.com |
| By-product Removal | Shift unfavorable equilibrium towards product formation. | Coupled enzyme systems (e.g., Lactate Dehydrogenase, Pyruvate Decarboxylase) rsc.orgmdpi.com |
| Co-solvent | Improve solubility of hydrophobic substrates/products. | DMF, DMSO, Isopropanol almacgroup.com |
Integrating biocatalysis with continuous-flow technology represents a significant process intensification strategy. Flow systems, often using packed-bed reactors containing immobilized enzymes, offer numerous advantages over traditional batch reactions. These include improved productivity, easier product/catalyst separation, and better control over reaction parameters.
For transaminase reactions, continuous flow can be particularly beneficial for managing unfavorable equilibria by allowing for the constant removal of product from the catalyst zone, thereby reducing inhibition. This technology has been successfully applied to the synthesis of various chiral amines. While a specific report on the continuous-flow synthesis of this compound is not available, the principles are directly applicable and represent the state-of-the-art for efficient, scalable biocatalytic manufacturing.
Stereoselective Derivatization of Chiral Precursors to this compound
The synthesis of enantiomerically pure this compound often relies on the stereoselective transformation of readily available chiral starting materials. This approach leverages the existing stereocenter of a precursor to control the stereochemistry of the final product, avoiding the need for chiral resolution of a racemic mixture.
A prominent example is the synthesis starting from L-homophenylalanine, a naturally occurring amino acid derivative. chemicalbook.com In this method, the carboxylic acid functional group of L-homophenylalanine is selectively reduced to a primary alcohol. A common and effective method involves the use of a reducing agent like lithium borohydride, often in combination with an additive such as methyltrichlorosilane (B1216827), in an appropriate solvent like tetrahydrofuran (THF). chemicalbook.com This transformation proceeds with high fidelity, preserving the (S)-configuration at the C2 position and yielding the target amino alcohol in excellent yields. chemicalbook.com
Table 1: Synthesis of this compound from a Chiral Precursor
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|
More advanced and novel strategies involve multi-component reactions. For instance, a highly stereoselective, two-step protocol has been developed for structurally related 1,3-diamino-4-phenylbutan-2-ol building blocks starting from N,N-dibenzyl-L-phenylalaninal. nih.gov The initial step is a three-component reaction that creates a new stereocenter with high control, followed by a reduction step. nih.gov Adapting such methodologies, where a chiral aldehyde derived from a natural amino acid is elaborated, represents a powerful route for synthesizing a diverse range of derivatives. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into synthetic routes is a critical goal for modern chemical manufacturing. For a molecule like this compound, this involves developing processes that are safer, more efficient, and environmentally benign.
Key strategies in the sustainable synthesis of this compound include:
Biocatalysis : Industrial production is increasingly looking towards biocatalytic processes. The use of engineered enzymes or whole-cell microorganisms can achieve exceptional enantioselectivity and high yields under mild, aqueous conditions, significantly reducing the need for hazardous reagents and organic solvents.
Solvent-Free Reactions : A core principle of green chemistry is the reduction or elimination of solvent use. Mechanochemistry, or "grindstone chemistry," offers a powerful alternative by conducting reactions in the solid state via grinding. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, demonstrating that it is an efficient, time-saving method that provides high yields without the need for solvents. researchgate.net Applying this principle to the synthesis of this compound or its precursors could offer a significant green advantage.
Table 2: Green Chemistry Approaches in Chiral Synthesis
| Principle | Methodology | Advantages | Reference |
|---|---|---|---|
| Use of Renewable Feedstocks | Biocatalysis using enzymes or microorganisms. | High enantioselectivity, mild reaction conditions, reduced waste. | |
| Atom Economy / Waste Prevention | Use of recyclable chiral auxiliaries (e.g., Ni(II) complexes). | Reduces cost and chemical waste by allowing reuse of the expensive chiral component. | mdpi.com |
Development of Novel Synthetic Routes and Process Optimization for Scale-Up in Research
The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial scale presents a unique set of challenges that require careful process optimization. For this compound, this involves refining existing routes and developing novel ones that are robust, cost-effective, and safe on a larger scale.
The development of novel synthetic routes often focuses on efficiency and atom economy. Multi-component reactions, as mentioned previously, are highly valued as they can construct complex molecules in a single step from simple precursors, minimizing intermediate purification steps. nih.gov
Process optimization for scale-up involves addressing several key factors:
Reagent Cost and Availability : Reagents that are feasible on a gram scale may be prohibitively expensive for kilogram-scale production. Research has shown that scaling up can necessitate switching from a complex, high-yielding reaction to a more convenient and cost-efficient one, even if it requires further optimization. mdpi.com
Reaction Conditions : Parameters such as temperature control, mixing, and addition rates become critical on a large scale. Exothermic reactions that are easily managed in a lab flask require careful engineering to dissipate heat in a large reactor. chemicalbook.com
Purification : Chromatographic purification, a common method in the lab, is often impractical and expensive for large quantities. The ideal scalable process yields a product that can be purified by crystallization or distillation. mdpi.comchemicalbook.com
A study on the multi-gram synthesis of a complex natural product highlighted that certain reactions, which work well on a small scale, can become problematic when scaled up. mdpi.com The solution involved replacing the problematic step with a more robust and cost-effective alternative, ultimately enabling the synthesis of the target molecule on a four-hundred-milligram scale. mdpi.com Similarly, the development of a method for producing a fluorinated amino acid was specifically designed for a scale of over 150 grams, featuring an operationally convenient and commercially viable procedure with a recyclable auxiliary, demonstrating a synthesis designed from the outset for scale-up. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-amino-4-phenylbutan-1-one |
| L-Homophenylalanine |
| Lithium borohydride |
| Methyltrichlorosilane |
| Tetrahydrofuran (THF) |
| N,N-dibenzyl-L-phenylalaninal |
| anti-1,3-diamino-4-phenylbutan-2-ol |
| 2-amino-4,4,4-trifluorobutanoic acid |
| Sodium borohydride |
Selective Reactions at the Primary Alcohol Functionality
The primary alcohol in this compound can undergo several selective transformations, typically after protection of the more nucleophilic primary amine group. Common protecting groups for the amine, such as Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc), are employed to prevent its interference in subsequent reactions. organic-chemistry.org
Oxidation: With the amine group protected, the primary alcohol can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the final product. For instance, mild oxidation conditions will typically yield the aldehyde, while stronger oxidizing agents will produce the carboxylic acid.
Esterification and Etherification: Ester and ether derivatives can be synthesized from the primary alcohol. In a study on chemotactic peptide analogues, the hydroxyl group of (S)-phenylalaninol was esterified. nih.gov This transformation is typically achieved by reacting the N-protected amino alcohol with an acyl chloride or a carboxylic acid under coupling conditions. Similarly, etherification can be performed, for example, through a Williamson ether synthesis, where the N-protected alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
A summary of representative reactions at the primary alcohol functionality is presented below.
| Reaction Type | Reagent/Condition Example | Product Type |
| Oxidation | CrO₃ or KMnO₄ (strong) | N-protected amino acid |
| Oxidation | PCC or Swern oxidation (mild) | N-protected amino aldehyde |
| Esterification | Acyl chloride, Pyridine | N-protected amino ester |
| Etherification | 1. NaH; 2. Alkyl halide | N-protected amino ether |
Selective Reactions at the Primary Amine Functionality
The primary amine of this compound is a key site for functionalization, allowing for the formation of amides, carbamates, sulfonamides, and N-alkylated derivatives. To ensure selectivity, the primary alcohol may be protected, often as a silyl (B83357) ether, although in many cases the amine's higher nucleophilicity allows for direct reaction without alcohol protection.
N-Acylation and N-Sulfonylation: The amine readily undergoes acylation with acyl chlorides or acid anhydrides to form amides. This is a fundamental transformation for incorporating the amino alcohol into peptide-like structures. researchgate.net Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov The synthesis of 2-aminothiazole (B372263) sulfonamides, for example, involves the reaction of 2-aminothiazole with a sulfonyl chloride, a process that can be adapted for this compound. nih.gov
N-Alkylation: Direct N-alkylation of the amine can be challenging due to the potential for over-alkylation. However, methods like reductive amination or reaction with alkyl halides under controlled conditions can be employed. Sulfonamides derived from the primary amine can also be alkylated, followed by removal of the sulfonyl group, to yield secondary amines. nih.gov
The table below summarizes common selective reactions at the primary amine.
| Reaction Type | Reagent/Condition Example | Product Type |
| N-Acylation | Acetyl chloride, Et₃N | Amide |
| N-Sulfonylation | Tosyl chloride, Pyridine | Sulfonamide |
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary or Tertiary Amine |
Synthesis of Functionalized Derivatives and Analogues for Research Purposes
The versatile scaffold of this compound allows for the synthesis of a wide array of derivatives used in research, from protected building blocks for peptide synthesis to complex heterocyclic structures and ligands.
Protecting the amine as a carbamate (B1207046) is a cornerstone of peptide chemistry and other multi-step syntheses. organic-chemistry.org The most common carbamate protecting groups include 9-fluorenylmethoxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). acs.org
The Fmoc group is particularly valuable in solid-phase peptide synthesis because it is stable to acidic conditions but can be cleaved with a base, such as piperidine. researchgate.netnih.gov The synthesis of Fmoc-protected amino alcohols can be achieved through various methods, including the reaction of the amino alcohol with Fmoc-Cl or Fmoc-OSu. researchgate.net Amide derivatives are also crucial, often formed as part of a larger molecular structure, such as in peptide analogues. nih.gov
| Protecting Group | Full Name | Common Protection Reagent | Cleavage Condition |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |
| Boc | tert-Butoxycarbonyl | Boc₂O | Acid (e.g., TFA) |
| Cbz (or Z) | Carbobenzyloxy | Cbz-Cl | Catalytic Hydrogenolysis |
| Pf | 9-Phenyl-9-fluorenyl | Pf-Br | Acid (more stable than Trityl) |
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various cyclic structures, particularly heterocycles like oxazolines.
Oxazoline (B21484) Synthesis: 2-Oxazolines are readily synthesized from 1,2-amino alcohols through cyclization reactions. rsc.orgorganic-chemistry.org A common method involves the dehydrative cyclization of an N-(2-hydroxyethyl) amide intermediate, which is formed by acylating the amine of this compound. itu.edu.tr Various reagents can promote this cyclization, including triphenylphosphine/DDQ, diethylaminosulfur trifluoride (DAST), or simply thermolysis of boron esters of the N-(2-hydroxyethyl) amides. itu.edu.tr Another one-pot approach involves reacting the amino alcohol with an aldehyde in the presence of an oxidizing agent like N-bromosuccinimide. organic-chemistry.org These oxazoline derivatives are valuable as chiral ligands in asymmetric catalysis and as protecting groups for carboxylic acids. itu.edu.tr PubChem contains an entry for 4-Amino-1-(1,3-oxazol-2-yl)-4-phenylbutan-1-ol, demonstrating the formation of such heterocyclic systems. nih.gov
Other Cyclizations: Intramolecular cyclization of derivatives of similar amino acids can lead to other heterocycles, such as furanones or indolinones, depending on the specific functionalities introduced to the scaffold. nih.govresearchgate.net Studies on related amino diols have shown that regioselective cyclizations can lead to γ-lactones, oxazolidinones, and aziridines. rsc.org
The primary amine of this compound can condense with aldehydes or ketones to form Schiff bases, also known as imines. nih.govchemrevlett.com This reaction is typically reversible and may be catalyzed by acid or base, or driven by the removal of water. chemrevlett.com
The resulting Schiff bases are important in their own right and are particularly valuable as chiral ligands for metal complexes. nih.gov The imine nitrogen and the hydroxyl oxygen can coordinate to a metal center, creating a chiral environment that can be used to catalyze asymmetric reactions. The synthesis is straightforward, generally involving mixing the amino alcohol and the carbonyl compound in a suitable solvent, sometimes with heating. nih.gov
Chemoselective and Regioselective Modulations of the this compound Scaffold
Achieving selective functionalization of one of the two reactive sites (amine and alcohol) in the presence of the other is a key challenge and a powerful tool in synthesis. This is accomplished through chemoselective and regioselective strategies, most notably through the use of orthogonal protecting groups. organic-chemistry.orgnih.govmit.edu
An orthogonal protection strategy employs protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgacs.orgnih.gov For example, the amine can be protected with a Boc group, which is acid-labile, while the alcohol is protected as a silyl ether, which is fluoride-labile. organic-chemistry.org This allows for the selective deprotection and reaction at one site while the other remains protected. A common orthogonal pair in peptide synthesis is the base-labile Fmoc group for the N-terminus and acid-labile groups like tert-butyl (tBu) for side chains. nih.gov
Key Orthogonal Protection Strategies:
Boc (amine) / Benzyl (B1604629) ether (alcohol): The Boc group is removed with acid, while the benzyl ether is cleaved by hydrogenolysis.
Fmoc (amine) / Silyl ether (alcohol): The Fmoc group is removed with base, while the silyl ether is removed with a fluoride (B91410) source (e.g., TBAF).
Cbz (amine) / tBu ester (acid from alcohol oxidation): The Cbz group is removed by hydrogenolysis, while the tBu ester is cleaved with acid. acs.org
Beyond protection, chemoselective reagents can differentiate between the two functional groups. For example, a highly efficient method for the per-O-trimethylsilylation of amino sugars has been developed that selectively silylates the hydroxyl groups in the presence of the free amine, which can then be functionalized separately. rsc.org Such strategies are crucial for the synthesis of complex functionalized derivatives and for the late-stage functionalization of molecules in drug discovery. nih.govmit.edu
Applications of 2s 2 Amino 4 Phenylbutan 1 Ol and Its Derivatives in Asymmetric Catalysis and Organic Synthesis
Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions
The bifunctional nature of (2S)-2-amino-4-phenylbutan-1-ol allows for its facile conversion into a range of chiral ligands that have proven effective in various metal-catalyzed asymmetric reactions. These ligands create a chiral environment around the metal center, enabling the transfer of stereochemical information to the substrate and leading to the formation of enantiomerically enriched products.
Asymmetric Hydrogenation of Carbonyls and Imines
Derivatives of this compound have been successfully employed as chiral ligands in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, yielding valuable chiral alcohols and amines. These reactions are of significant importance in the pharmaceutical and fine chemical industries.
Ruthenium complexes bearing chiral β-amino alcohol ligands are particularly effective for the asymmetric transfer hydrogenation of ketones. While direct studies specifying this compound are not abundant, the principles established with similar structures, such as (1S,2R)-1-amino-2-indanol, underscore the potential of this class of ligands. The rigidity of the ligand backbone is often crucial for achieving high enantioselectivity.
For the asymmetric hydrogenation of α-amino ketones, rhodium catalysts bearing electron-donating phosphine ligands have shown considerable success in producing chiral 1,2-amino alcohols, which are important structural motifs in many biologically active compounds.
| Substrate Type | Catalyst System (General) | Product Type | Enantiomeric Excess (Typical) |
| Aromatic Ketones | Ru(II)-[chiral β-amino alcohol] | Chiral Secondary Alcohols | Good to Excellent |
| N-Phosphinyl Ketimines | Ru(II)-[(1S,2R)-1-amino-2-indanol] | Chiral Phosphinamides | Up to 82% |
| α-Amino Ketones | Rh-[electron-donating phosphine] | Chiral 1,2-Amino Alcohols | Good |
Asymmetric C-C and C-X Bond Formation
Chiral ligands derived from amino alcohols are instrumental in a variety of asymmetric carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental to the construction of complex molecular architectures with precise stereochemical control.
For instance, carbohydrate-derived amino-alcohol ligands have been utilized in the zinc-triflate mediated addition of alkynes to aldehydes, affording chiral propargyl alcohols with high stereoselectivity. While not directly this compound, this demonstrates the utility of the amino alcohol scaffold in promoting such reactions.
The aldol (B89426) reaction, a cornerstone of C-C bond formation, can be rendered highly stereoselective through the use of chiral auxiliaries and ligands derived from amino acids and amino alcohols. These chiral controllers dictate the facial selectivity of the enolate addition to the aldehyde, leading to the formation of stereodefined β-hydroxy carbonyl compounds.
Metal-Ligand Cooperation in Catalytic Cycles
Metal-ligand cooperation (MLC) is a concept in catalysis where both the metal center and the ligand actively participate in bond activation processes. nih.gov This synergistic interaction can lead to enhanced catalytic activity and selectivity. Ligands derived from amino alcohols, such as this compound, possess protic amine and hydroxyl groups that can engage in MLC.
In many hydrogenation and transfer hydrogenation reactions catalyzed by transition metal complexes, the N-H or O-H bond of the ligand can be involved in the heterolytic cleavage of dihydrogen or the transfer of a proton. nih.gov For example, in the Noyori-Ikariya type catalysts for asymmetric transfer hydrogenation, the deprotonated amide ligand is proposed to cooperate with the metal in the catalytic cycle. nih.gov This mode of action, where the ligand is not merely a spectator but an active participant, is crucial for the high efficiency of these catalytic systems. nih.govrsc.org
Utilization as Chiral Auxiliaries in Stereoselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be cleaved and ideally recycled. This compound is a precursor to effective chiral auxiliaries for various stereoselective reactions.
For example, pseudoephedrine, a structurally related β-amino alcohol, is a well-established chiral auxiliary. When attached to a carboxylic acid to form an amide, the α-proton can be deprotonated to form a chiral enolate. Subsequent alkylation reactions proceed with high diastereoselectivity due to the steric influence of the auxiliary. wikipedia.org The stereochemical outcome is dictated by the configuration of the auxiliary, allowing for the synthesis of enantiomerically enriched α-substituted carboxylic acids. A similar strategy can be envisioned for auxiliaries derived from this compound.
The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis, and the development of new and efficient auxiliaries from readily available chiral building blocks like this compound remains an active area of research.
Building Block in the Enantioselective Synthesis of Complex Organic Molecules
Beyond its use in catalysis, this compound serves as a valuable chiral building block for the synthesis of complex, biologically active molecules. Its predefined stereocenter can be incorporated into the final target molecule, ensuring the correct absolute stereochemistry.
Construction of Chiral Pharmaceutical Intermediates (Focus on synthetic methodology, not biological activity)
The synthesis of single-enantiomer pharmaceutical drugs is of paramount importance, as different enantiomers can exhibit different pharmacological activities. This compound and its parent amino acid are key starting materials for the synthesis of various chiral pharmaceutical intermediates.
Biocatalytic methods are often employed for the synthesis of such chiral intermediates. For example, the enantioselective microbial reduction of substituted acetophenones can produce chiral alcohols that are precursors for various drug candidates. nih.gov Similarly, enzymatic reductive amination of α-keto acids is a powerful method for the synthesis of unnatural amino acids. nih.gov
The chemical synthesis of chiral 1,2-amino alcohol-containing compounds, a common feature in many pharmaceuticals, has been achieved with high efficiency and enantioselectivity through the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.gov This methodology provides a direct route to valuable intermediates for drugs such as (-)-denopamine and (-)-arbutamine. nih.gov
Precursor for Advanced Chiral Scaffolds and Chemical Probes
While the primary documented application of this compound lies in the synthesis of chiral ligands for catalysis, its potential as a precursor for other advanced chiral scaffolds and chemical probes is an area of growing interest. The inherent stereochemistry and the presence of both an amino and a hydroxyl group provide a versatile platform for the construction of complex molecular architectures.
The development of novel chiral scaffolds is crucial for advancing various fields, including medicinal chemistry and materials science. By utilizing this compound as a starting material, chemists can introduce a specific stereocenter into a larger molecule, influencing its three-dimensional structure and, consequently, its biological activity or material properties. The synthesis of such scaffolds often involves the selective modification of the amino and hydroxyl groups to build more complex frameworks.
In the realm of chemical probes, chirality plays a critical role in the specific recognition of biological targets. Chemical probes derived from this compound could potentially be designed to interact with specific enzymes or receptors in a stereoselective manner. The phenylbutyl side chain can also be modified to incorporate reporter groups, such as fluorescent tags or affinity labels, enabling the visualization and study of biological processes. Although specific, widely-cited examples of this compound being used as a direct precursor for complex, non-ligand chiral scaffolds or chemical probes are not extensively documented in readily available literature, its structural motifs are found in various chiral molecules, suggesting its utility as a fundamental building block in these areas.
Development of Novel Organocatalysts Derived from the this compound Structure
A significant and well-documented application of this compound is in the synthesis of chiral ligands for asymmetric catalysis, particularly in the formation of pyridine bis(oxazoline) (pybox) ligands. These ligands, when complexed with a metal center, form powerful catalysts for a variety of enantioselective transformations.
One prominent example is the synthesis of the CH₂CH₂Ph-pybox ligand, which has proven to be highly effective in nickel-catalyzed asymmetric Negishi cross-coupling reactions. The synthesis of this ligand begins with the reduction of the corresponding amino acid, L-homophenylalanine, to afford this compound nih.gov.
The detailed synthesis involves the following key steps nih.gov:
Reduction of L-homophenylalanine: The commercially available amino acid is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to yield this compound.
Condensation with a Pyridine Dinitrile: The resulting amino alcohol is then condensed with 2,6-pyridinedicarbonitrile in the presence of a Lewis acid catalyst, such as zinc trifluoromethanesulfonate. This reaction is typically carried out in a high-boiling solvent like toluene at reflux to facilitate the formation of the bis(oxazoline) rings.
The resulting CH₂CH₂Ph-pybox ligand possesses a C₂-symmetric structure, where the chirality is derived from the two stereocenters originating from this compound. This well-defined chiral environment around the metal center is crucial for achieving high levels of enantioselectivity in catalytic reactions.
Table 1: Synthesis of CH₂CH₂Ph-pybox from this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1 | L-homophenylalanine | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF) | This compound |
| 2 | This compound, 2,6-Pyridinedicarbonitrile | Zinc trifluoromethanesulfonate, Toluene | CH₂CH₂Ph-pybox |
The utility of the resulting nickel-CH₂CH₂Ph-pybox catalyst has been demonstrated in the asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzinc reagents. This reaction is a powerful tool for the formation of carbon-carbon bonds in an enantioselective manner, affording chiral products with high yields and enantiomeric excesses. The success of this catalytic system highlights the importance of the ligand architecture, which is directly derived from the chiral backbone of this compound nih.gov.
The modular nature of this synthesis allows for the preparation of a variety of pybox ligands by starting with different chiral amino alcohols. The specific choice of the phenylethyl side chain in this compound has been shown to be optimal for certain Negishi couplings in terms of both enantioselectivity and yield nih.gov. This underscores the tunability of these organocatalysts and the critical role that the starting chiral building block plays in their performance.
Mechanistic Investigations and Computational Studies Pertaining to 2s 2 Amino 4 Phenylbutan 1 Ol Reactivity
Conformational Analysis and Stereochemical Preferences via Computational Modeling
A key structural feature of this amino alcohol is the potential for an intramolecular hydrogen bond between the hydroxyl (-OH) group and the amino (-NH2) group. doi.org This interaction significantly restricts the conformational mobility of the molecule, favoring specific arrangements. doi.org DFT calculations can be employed to optimize the geometries of various possible conformers (e.g., those arising from rotation around the C1-C2 and C2-C3 bonds) and calculate their relative energies.
The most stable conformers are typically those where the hydroxyl and amino groups are in a gauche orientation, allowing for the formation of a five-membered ring-like structure stabilized by the O-H···N hydrogen bond. This conformational locking has profound implications for its role in asymmetric synthesis, as it presents a well-defined and rigid chiral environment to approaching substrates.
Table 1: Calculated Relative Energies of (2S)-2-amino-4-phenylbutan-1-ol Conformers
| Conformer | Dihedral Angle (O-C1-C2-N) | Intramolecular H-Bond (O-H···N) | Calculated Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|---|
| Gauche 1 (Most Stable) | ~65° | Yes (1.9 Å) | 0.00 | 75.4 |
| Gauche 2 | ~-60° | No | 1.85 | 4.1 |
| Anti | ~180° | No | 1.20 | 10.5 |
Note: The data in this table is representative and based on typical findings for similar β-amino alcohols. Actual values would require specific DFT calculations.
Quantum Chemical Calculations of Reaction Pathways and Energy Profiles
Quantum chemical calculations are essential for mapping the entire reaction coordinate of a chemical transformation, providing detailed energy profiles that elucidate the reaction mechanism. For reactions involving this compound, such as its use as a catalyst in N-alkylation or its synthesis via the reduction of a corresponding ketone, DFT can be used to calculate the energies of reactants, intermediates, transition states, and products. acs.orgresearchgate.net
Table 2: Hypothetical Energy Profile for a Reaction Involving this compound
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| - | Reactants | 0.0 |
| Step 1: Oxidation | Intermediate 1 + H₂ | +5.5 |
| Step 2: Condensation | Intermediate 2 (Imine) + H₂O | +2.1 |
| Step 3: Reduction | Product | -15.0 |
Note: This table presents a hypothetical energy profile for a generic multi-step reaction to illustrate the application of quantum chemical calculations.
Transition State Elucidation for Reactions Involving this compound
The elucidation of transition state (TS) structures is a cornerstone of mechanistic chemistry and a key output of quantum chemical calculations. A transition state represents the highest energy point along a reaction coordinate for an elementary step. Its geometry and energy determine the activation barrier, which governs the reaction rate.
For any reaction involving this compound, computational methods can locate the unique geometry of each transition state. nih.gov By comparing the energies of different possible transition states, the preferred reaction pathway can be identified. For example, in an asymmetric catalytic reaction, two diastereomeric transition states are possible, leading to the (R) or (S) product. The difference in the activation energies of these two transition states determines the enantioselectivity of the reaction. A larger energy difference leads to higher enantiomeric excess (ee).
Computational analysis can pinpoint the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion) within the transition state, stabilized by the chiral scaffold of this compound, that are responsible for stereochemical control. nih.gov
Table 3: Example Transition State Analysis for a Stereoselective Reaction
| Transition State | Leads to Product | Calculated Activation Energy (ΔG‡, kcal/mol) | Key Stabilizing Interaction |
|---|---|---|---|
| TS-pro-S | (S)-Product | 15.2 | H-bond (Ligand-NH to Substrate-Carbonyl) |
| TS-pro-R | (R)-Product | 17.8 | Steric clash (Ligand-phenyl to Substrate-group) |
Note: This table provides a representative example of how transition state energies are calculated and used to explain stereoselectivity.
Molecular Dynamics Simulations for Ligand-Substrate Interactions in Catalytic Systems
While quantum mechanics is ideal for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. hilarispublisher.com When this compound is used as a chiral ligand in a catalytic system, MD simulations can model the complex interplay between the ligand, a metal center, the substrate, and solvent molecules. hilarispublisher.comnih.gov
MD simulations track the atomic motions of the entire system, allowing for the exploration of the conformational landscape of the catalyst-substrate complex and identifying the most stable binding modes. nsf.gov This is crucial for understanding chiral recognition, where the ligand creates a specific three-dimensional pocket that preferentially binds one enantiomer of a racemic substrate or directs an incoming reagent to one face of a prochiral substrate. nih.gov
Analyses from MD trajectories can yield critical parameters such as binding free energies, the lifetime of key hydrogen bonds, and Solvent Accessible Surface Area (SASA), which measures how deeply a substrate penetrates the chiral pocket of the ligand complex. nsf.govnih.gov These dynamic insights complement the static picture from QM calculations to provide a comprehensive understanding of the catalytic event.
Table 4: Representative Output from a Molecular Dynamics Simulation
| Parameter | Substrate A | Substrate B | Interpretation |
|---|---|---|---|
| Binding Free Energy (kcal/mol) | -8.5 | -6.2 | Substrate A binds more favorably to the catalyst. |
| Average H-Bond Distance (Å) | 2.1 | 2.8 | A stronger, more persistent H-bond forms with Substrate A. |
| SASA of Substrate (Ų) | 85 | 120 | Substrate A is more deeply embedded in the chiral pocket. |
Note: This table illustrates the types of comparative data that can be extracted from MD simulations to explain ligand-substrate interactions.
Advanced Analytical and Spectroscopic Characterization Techniques for Research on 2s 2 Amino 4 Phenylbutan 1 Ol
Chiral Chromatography for Enantiomeric Excess and Purity Determination (HPLC, GC, SFC)
The determination of enantiomeric purity is critical for chiral compounds like (2S)-2-amino-4-phenylbutan-1-ol, as different enantiomers can exhibit varied biological activities. unife.it Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), provides the necessary tools for this analysis.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for assessing the enantiomeric excess (e.e.) of this compound. This is typically achieved using chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for their broad applicability. unife.itmdpi.com The CHIROBIOTIC™ T column has shown utility in resolving amino alcohols. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers, leading to different retention times.
Gas Chromatography (GC): Chiral GC is another effective technique, particularly for volatile derivatives of the analyte. mdpi.com Separation is often performed on CSPs capable of hydrogen bonding or inclusion complexation, such as those based on cyclodextrins or amino acid derivatives. mdpi.com For GC analysis, the amino and alcohol groups of this compound may require derivatization to enhance volatility and improve chromatographic performance.
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. chromatographyonline.comchromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, often with a small amount of an organic modifier like methanol. mdpi.comresearchgate.net SFC can offer faster separations and higher efficiency compared to HPLC. mdpi.comchromatographyonline.com Polysaccharide-based CSPs are also highly effective in SFC for resolving a wide range of chiral compounds, including amino alcohols. mdpi.com The unique properties of supercritical fluids, such as low viscosity and high diffusivity, contribute to improved resolution and shorter analysis times. mdpi.comchromatographyonline.com
Table 1: Chiral Chromatography Methods for this compound Analysis
| Technique | Chiral Stationary Phase (CSP) Examples | Mobile Phase/Carrier Gas Examples | Key Advantages |
| HPLC | Polysaccharide-based (Cellulose, Amylose derivatives), CHIROBIOTIC™ T | Isocratic or gradient mixtures of organic solvents (e.g., hexane/isopropanol) | Wide availability of CSPs, robust and established methods. unife.itsigmaaldrich.com |
| GC | Cyclodextrin derivatives, Amino acid derivatives | Inert gases (e.g., Helium, Nitrogen) | High resolution for volatile compounds. mdpi.com |
| SFC | Polysaccharide-based, Pirkle-type | Supercritical CO₂ with organic modifiers (e.g., methanol, ethanol) | Fast analysis, reduced solvent consumption, high efficiency. mdpi.comchromatographyonline.comchromatographyonline.com |
High-Resolution Mass Spectrometry for Structural Elucidation of Derivatives
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the structural confirmation of this compound and its derivatives. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly valuable when synthesizing new derivatives of the parent compound.
The fragmentation patterns observed in the mass spectrum provide further structural information. For instance, the mass spectrum of the related compound 2-amino-4-phenylbutane shows characteristic fragments that can be correlated to its structure. chemicalbook.com By analyzing the fragmentation of this compound derivatives, researchers can deduce the positions of substituents and confirm the successful modification of the original molecule. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for mass analysis. sigmaaldrich.com
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR are used to map the carbon and proton environments within the molecule.
For stereochemical assignment, advanced NMR techniques are employed. The use of chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric purity. Furthermore, the analysis of coupling constants, particularly vicinal coupling constants (³J), can provide information about the relative stereochemistry of adjacent chiral centers. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra. Conformational analysis can also be performed by studying temperature-dependent NMR spectra or through the use of Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of atoms.
Table 2: Representative ¹H NMR Data for a Related Compound (2-amino-4-phenylbutane)
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | ~7.20 |
| CH (next to NH₂) | ~2.87 |
| CH₂ (benzylic) | ~2.64 |
| CH₂ | ~1.62 |
| NH₂ | ~1.41 |
| CH₃ | ~1.08 |
| Note: Data is for the related compound 2-amino-4-phenylbutane and serves as an illustrative example. chemicalbook.com Actual shifts for this compound will differ. |
X-ray Crystallography for Absolute Configuration Determination of Derivatives or Complexes
While NMR and chiral chromatography can establish relative stereochemistry and enantiomeric purity, X-ray crystallography provides the definitive determination of the absolute configuration of a chiral molecule. ed.ac.uk This technique requires the formation of a suitable single crystal of the compound or a derivative. thieme-connect.de
The analysis of the diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map of the molecule. ed.ac.uk From this map, the precise arrangement of atoms in space can be determined. The absolute configuration is established by analyzing the anomalous scattering of the X-rays, a phenomenon that is more pronounced with heavier atoms. thieme-connect.de The Flack parameter is a value calculated from the crystallographic data that indicates the correctness of the assigned absolute stereochemistry. ox.ac.uk For instance, the absolute configuration of the enantiomers of a dual 5-HT1A and 5-HT7 receptor ligand was successfully determined using X-ray crystallography on an oxalate (B1200264) salt of one of the isomers. nih.gov Similarly, the crystal structure of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one was confirmed by single-crystal X-ray diffraction. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This technique is particularly useful for studying the secondary structure of proteins and can also be applied to smaller chiral molecules like this compound to analyze their chiroptical properties.
The CD spectrum of a chiral molecule is unique to its stereochemistry and conformation. In a study of the interaction between 4-phenylbutan-2-amine and bovine serum albumin (BSA), CD spectroscopy was used to observe conformational changes in the protein upon binding of the small molecule. derpharmachemica.com The CD spectrum of BSA showed characteristic bands at 208 and 222 nm, indicative of its α-helical structure. derpharmachemica.com Changes in these bands upon addition of 4-phenylbutan-2-amine suggested alterations in the secondary structure of the protein. derpharmachemica.com While direct CD analysis of this compound itself is less common in the provided literature, the technique remains a valuable tool for investigating its interactions with chiral macromolecules and for characterizing its chiroptical signature, which can be compared with theoretical calculations.
Emerging Research Areas and Future Perspectives for 2s 2 Amino 4 Phenylbutan 1 Ol in Chemical Science
Integration of (2S)-2-amino-4-phenylbutan-1-ol Chemistry into Flow Synthesis Methodologies
The transition from batch to continuous flow synthesis represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, process control, and scalability. The integration of this compound synthesis into such methodologies is a promising area of research. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which is critical for managing highly exothermic or rapid stereoselective reactions.
Biocatalysis, in particular, stands to benefit from flow systems. The enzymatic synthesis of chiral amino alcohols has been successfully demonstrated in cascading continuous-flow microreactor systems. nih.gov These systems can couple multiple enzymatic steps, such as transketolase and transaminase reactions, to produce complex chiral molecules from simple starting materials without the need for isolating intermediates. nih.gov Applying this strategy to the synthesis of this compound, perhaps using engineered enzymes like phenylalanine ammonia (B1221849) lyases or amine dehydrogenases in immobilized forms within a packed-bed reactor, could lead to highly efficient and sustainable production methods. nih.govfrontiersin.org This approach circumvents the limitations of traditional batch processes, which often require costly metal catalysts and multiple protection/deprotection steps. nih.govnih.gov
Exploration of Novel Catalytic Systems and Multicomponent Reactions
The development of novel catalytic strategies is paramount for expanding the synthetic utility of this compound, both in its own synthesis and its use as a building block.
Novel Catalytic Systems: Recent breakthroughs in catalysis offer new pathways to chiral amino alcohols. For instance, a chromium-catalyzed asymmetric cross-pinacol coupling between aldehydes and imines has been developed, providing a modular route to valuable chiral β-amino alcohols. westlake.edu.cn Similarly, highly effective ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines presents a facile strategy for accessing chiral 1,2-amino alcohols. acs.org In the realm of biocatalysis, engineered amine dehydrogenases are being used for the asymmetric reductive amination of α-hydroxy ketones, offering a green and highly stereoselective route to these compounds. frontiersin.org These advanced catalytic methods could be adapted for the efficient, enantiomerically pure synthesis of this compound and its derivatives.
| Catalytic System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Chromium (Cr) Catalysis | Asymmetric Cross Aza-Pinacol Coupling | Enables modular synthesis of high-value chiral β-amino alcohols from aldehydes and imines with high stereoselectivity. | westlake.edu.cn |
| Ruthenium (Ru) Catalysis | Asymmetric Transfer Hydrogenation | Efficient synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines with high yields and excellent enantioselectivities. | acs.org |
| Engineered Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | Biosynthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity (ee >99%) under mild conditions. | frontiersin.org |
| Multifunctional Nanomagnetic Catalyst | Tandem Oxidation Process | A recyclable catalyst for the synthesis of chromenes from alcohols via an in-situ oxidation-condensation-cyclization sequence. | nih.gov |
Multicomponent Reactions (MCRs): MCRs are powerful tools in organic synthesis, allowing the assembly of complex molecules from three or more starting materials in a single step, thereby maximizing efficiency and atom economy. researchgate.netencyclopedia.pub The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal candidate for use in MCRs. For example, in isonitrile-based MCRs like the Ugi or Passerini reactions, the amine and alcohol moieties could react sequentially or as part of a more complex cascade to generate novel, highly functionalized chiral scaffolds. nih.gov The exploration of this compound in reactions like the Povarov or Doebner reaction could also yield unique heterocyclic structures with potential biological activity. nih.gov
Applications in Chiral Recognition and Sensing Technologies
The ability to accurately determine the enantiomeric composition of chiral substances is crucial in pharmaceutical and chemical research. Chiral amino alcohols like this compound are key targets for the development of advanced chiral recognition and sensing technologies. researchgate.net
Recent research has produced a variety of sophisticated probes for this purpose. Stereodynamic probes, which change their conformation upon binding to a chiral analyte, are particularly effective. Examples include arylacetylene-based dialdehydes that form diimines with amino alcohols, generating a strong and distinct circular dichroism (CD) signal that can be used for enantiomeric excess determination. nih.gov Another approach involves using stereolabile metal complexes, such as those with binaphtholate ligands, which undergo a chiral amplification process upon coordination with an amino alcohol, yielding a distinctive chiroptical output. acs.org Reaction-based sensing, where an achiral probe reacts covalently with the analyte in the presence of an organocatalyst, offers a rapid method for chiroptical analysis of challenging compounds, including amino alcohols. nih.gov These methods highlight the potential for developing specific sensors tailored to this compound for quality control and research applications.
| Sensing Probe/Method | Mechanism | Analytes Detected | Reference |
|---|---|---|---|
| Stereodynamic Arylacetylene Probe | [1+2] condensation with amino alcohol imprints chirality, generating a strong induced circular dichroism (ICD) effect. | Chiral amino alcohols | nih.gov |
| Stereodynamic Binaphtholate Complexes (Zn, B) | Asymmetric transformation upon coordination with a chiral substrate leads to a distinctive CD signal. | Amines, diamines, amino alcohols, amino acids | acs.org |
| Achiral Arylisocyanate Probe + Organocatalyst | Covalent trapping of the amino or alcohol group to form carbamates/ureas with characteristic CD signals. | Amines, amino acids, alcohols, amino alcohols | nih.gov |
| Helically-twisted Dialdehyde Probe | Imine formation with chiral amines/amino alcohols locks the probe into a single conformer, inducing a strong CD signal. | Chiral amines and amino alcohols | researchgate.net |
Potential in Materials Science Research for Chiral Functional Materials
The unique stereochemistry of this compound makes it an attractive monomer for the synthesis of novel chiral functional materials. Beyond its use as a small-molecule ligand, incorporating this scaffold into macromolecular structures could impart chirality on a larger scale, leading to materials with unique optical, recognition, or separation properties.
A promising avenue is the development of chiral polymers. Research has shown that chiral 1,1'-bi-2-naphthol (B31242) (BINOL) units can be polymerized to create conjugated polymers capable of fluorescently sensing chiral amino alcohols. researchgate.net A similar strategy could be employed with this compound, where it acts as the chiral monomer. Such polymers could function as the active layer in electronic sensors or as chiral stationary phases in chromatography for enantioselective separations. Furthermore, grafting this compound onto surfaces or incorporating it into the structure of membranes could create materials capable of chiral recognition at interfaces, with potential applications in enantioselective filtration and catalysis.
Unexplored Reactivity Patterns and Synthetic Transformations of the this compound Scaffold
While standard transformations of the amino and hydroxyl groups of this compound are known (e.g., acylation, oxidation, reduction), its full synthetic potential remains largely untapped. The unique arrangement of its functional groups and stereocenter opens the door to novel and unexplored reactivity patterns.
Future research could focus on several areas:
Directed C-H Functionalization: The amino or hydroxyl group could serve as an internal directing group to facilitate regioselective C-H activation and functionalization on the phenyl ring or the aliphatic backbone. This would enable the synthesis of complex derivatives from the simple scaffold in a single step.
Novel Cyclization Strategies: The scaffold is primed for intramolecular cyclization reactions to form unique chiral heterocyclic systems, such as substituted morpholines or oxazepanes, which are privileged structures in medicinal chemistry.
Organocatalysis: The amino alcohol moiety itself is a classic motif in organocatalysis. This compound and its derivatives could be explored as catalysts for various asymmetric transformations, such as aldol (B89426) or Michael reactions.
Enzymatic Transformations: The use of enzymes to modify the scaffold is a burgeoning field. Phenylalanine ammonia lyases (PALs) have been used to synthesize D- and L-phenylalanine derivatives, suggesting that enzymes could be engineered to accept the homophenylalaninol backbone of this compound for novel biotransformations. nih.govresearchgate.netnih.gov
Ring-Opening Reactions: The amino group can act as an internal nucleophile in the ring-opening of strained molecules like epoxides or aziridines, providing stereocontrolled access to more complex amino alcohol structures. researchgate.net
By exploring these and other creative synthetic avenues, the chemical community can continue to expand the utility of this versatile chiral building block far beyond its current applications.
Q & A
Q. What are the recommended analytical methods to confirm the stereochemical purity of (2S)-2-amino-4-phenylbutan-1-ol in synthetic samples?
- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with validated chiral stationary phases (e.g., amylose or cellulose derivatives). Retention times should be cross-referenced with authentic standards. Nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can further validate stereochemical integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy should corroborate molecular identity by matching fragmentation patterns and functional group signatures against NIST reference data .
Q. How can researchers resolve ambiguities in the structural elucidation of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H and 13C NMR to assign proton and carbon environments, focusing on coupling constants (e.g., vicinal coupling for stereochemistry). IR spectroscopy identifies hydroxyl (-OH) and amine (-NH2) groups via O-H/N-H stretching bands (3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. For absolute configuration, single-crystal X-ray diffraction is definitive. Computational tools (e.g., density functional theory, DFT) can simulate spectra for comparison with experimental data, reducing misinterpretation risks .
Advanced Research Questions
Q. What experimental strategies mitigate discrepancies between computational predictions and observed spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, conformational flexibility, or impurities. To address this:
- Perform DFT calculations with explicit solvent models (e.g., PCM or COSMO) to account for solvation.
- Validate purity via LC-MS and elemental analysis.
- Use variable-temperature NMR to assess dynamic equilibria (e.g., rotamers).
- Cross-reference experimental data with NIST Chemistry WebBook entries for analogous compounds to identify outliers .
Q. How can researchers design stability studies to evaluate this compound under diverse environmental conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC.
- Hydrolytic Stability : Expose to buffers at pH 2, 7, and 12. Analyze by LC-MS for hydrolysis products (e.g., phenylbutanol derivatives).
- Oxidative Stability : Introduce peroxide radicals and track oxidation via NMR or GC-MS.
Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions. Surface interactions (e.g., adsorption on glassware) should be controlled using silanized vials .
Q. What methodologies address contradictory reactivity outcomes in this compound during catalytic reactions?
- Methodological Answer : Reactivity contradictions may stem from catalyst poisoning or competing pathways. Strategies include:
- Surface Passivation : Pre-treat reaction vessels with silane agents to minimize adsorption.
- In Situ Monitoring : Use Raman spectroscopy or inline NMR to track intermediate species.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Microspectroscopic Imaging : Analyze surface-bound intermediates to differentiate homogeneous vs. heterogeneous catalysis pathways .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Methodological Answer : Standardize protocols using:
- Detailed Synthetic Procedures : Specify reaction scales, solvent grades, and purification methods (e.g., column chromatography with Rf values).
- Reference Spectra : Deposit raw NMR, MS, and IR data in open-access repositories (e.g., Zenodo) with metadata tags.
- Collaborative Validation : Perform round-robin testing across labs using identical NIST-traceable standards. Statistical tools (e.g., principal component analysis) can identify inter-lab variability sources .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
